Antimycin A2a
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Overview
Description
Antimycin A2a is a homologue of the antimycin complex, first resolved from antimycin A1 in 1959 . Like all antimycins, it is a potent inhibitor of respiration by inhibiting the oxidation of ubiquinol to ubiquinone . This compound exhibits broad biological activity as an antifungal, anthelmintic, insecticidal, antiviral, and antitumor agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Antimycin A2a is typically isolated from the fermentation broth of Streptomyces species . The isolation process involves several steps, including extraction with organic solvents, chromatographic separation, and crystallization . The synthetic route for this compound involves the formation of an acyl and alkyl substituted dilactone ring linked via an amide bond to 3-formamidosalicylic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces species, followed by extraction and purification processes . The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Antimycin A2a undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or
Properties
CAS No. |
28068-15-7 |
---|---|
Molecular Formula |
C27H38N2O9 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate |
InChI |
InChI=1S/C27H38N2O9/c1-6-7-8-9-11-19-23(38-25(33)15(2)3)17(5)37-27(35)21(16(4)36-26(19)34)29-24(32)18-12-10-13-20(22(18)31)28-14-30/h10,12-17,19,21,23,31H,6-9,11H2,1-5H3,(H,28,30)(H,29,32)/t16-,17+,19-,21+,23+/m1/s1 |
InChI Key |
KHLDVDGEVBRYTL-JABWOZRQSA-N |
Isomeric SMILES |
CCCCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)C(C)C |
Canonical SMILES |
CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)C(C)C |
Origin of Product |
United States |
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